

An In-depth Technical Guide to 2-Acetylbutyrolactone: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

Cat. No.: B121156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-acetylbutyrolactone** (ABL), a versatile chemical intermediate. The document details its synthesis, physical and chemical properties, and significant applications, particularly in the pharmaceutical industry. The information is presented to support research, development, and drug discovery efforts.

Introduction

2-Acetylbutyrolactone, with the IUPAC name 3-acetyloxolan-2-one, is a derivative of γ -butyrolactone (GBL).^{[1][2]} Its chemical structure features a five-membered lactone ring with an acetyl group attached at the alpha-position relative to the lactone's carbonyl group.^[2] This unique arrangement of a ketone and a cyclic ester (lactone) makes it a highly reactive and valuable building block in organic synthesis.^[2] ABL is a crucial precursor for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.^{[2][3]} It is also utilized as a fluorogenic reagent for the detection of primary amines.^{[1][4]}

Properties of 2-Acetylbutyrolactone

2-Acetylbutyrolactone is typically a colorless to pale yellow liquid with a sweet, ester-like odor.^{[2][5][6]} It is subject to keto-enol tautomerism, which influences its reactivity.^[7]

The key physicochemical properties of **2-acetylbutyrolactone** are summarized in the table below.

Property	Value	Reference
CAS Number	517-23-7	[1]
Molecular Formula	C ₆ H ₈ O ₃	[1][8][9]
Molar Mass	128.13 g/mol	[1][5][9]
Appearance	Colorless to pale yellow liquid	[1][2][4]
Density	1.19 g/cm ³ at 25 °C	[1][4][8]
Boiling Point	107–108 °C at 7 hPa (5 mmHg)	[1][4]
Flash Point	113 °C (> 230 °F)	[1][10]
Solubility	Soluble in DMF, methanol, ethanol, and ether. Limited solubility in water.	[1][6]
Refractive Index (n ²⁰ /D)	1.459	[4]
XLogP3-AA	0.1	[5][9]
Topological Polar Surface Area	43.4 Å ²	[5][9]

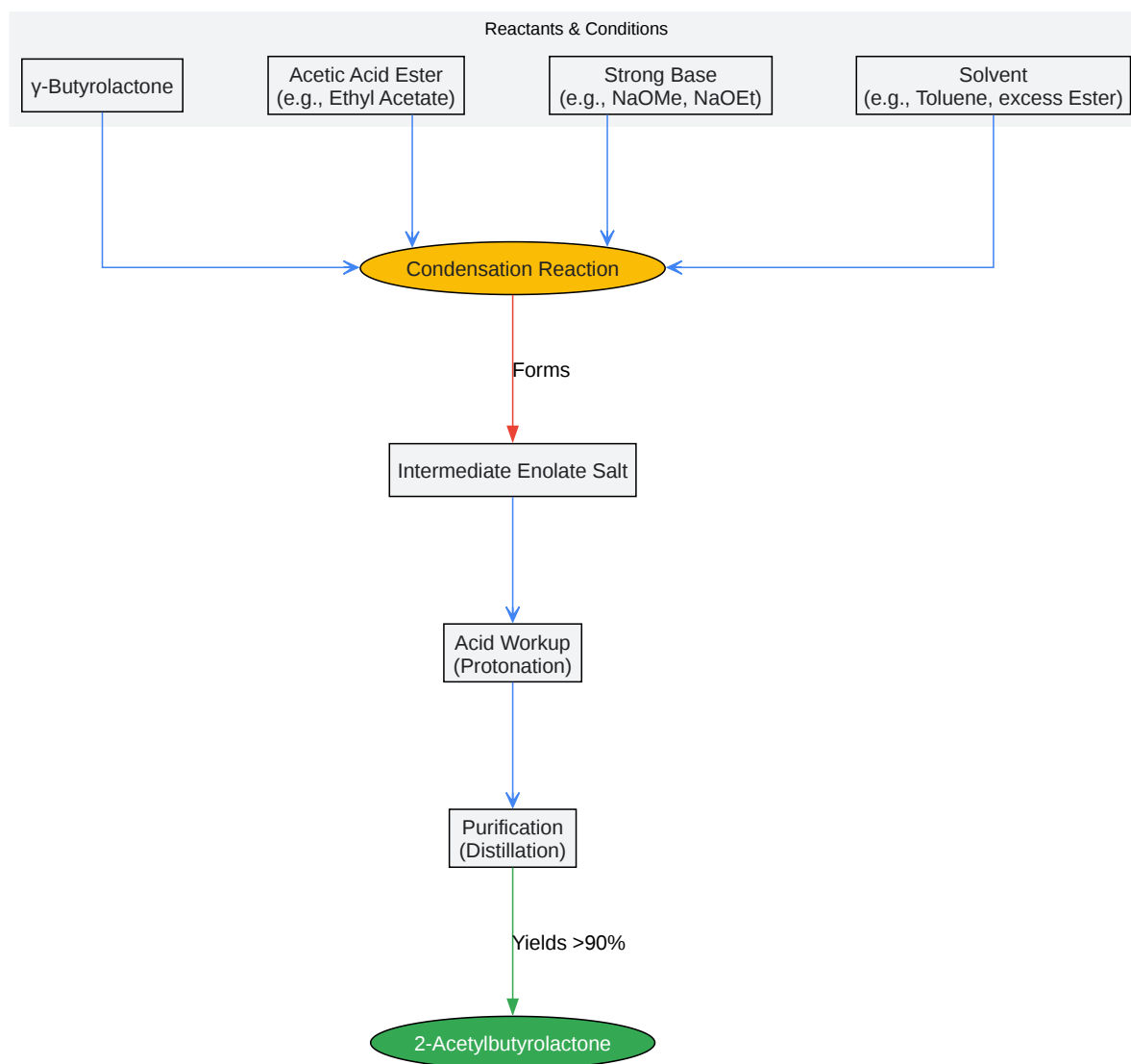
Spectroscopic data is crucial for the identification and characterization of **2-acetylbutyrolactone**.

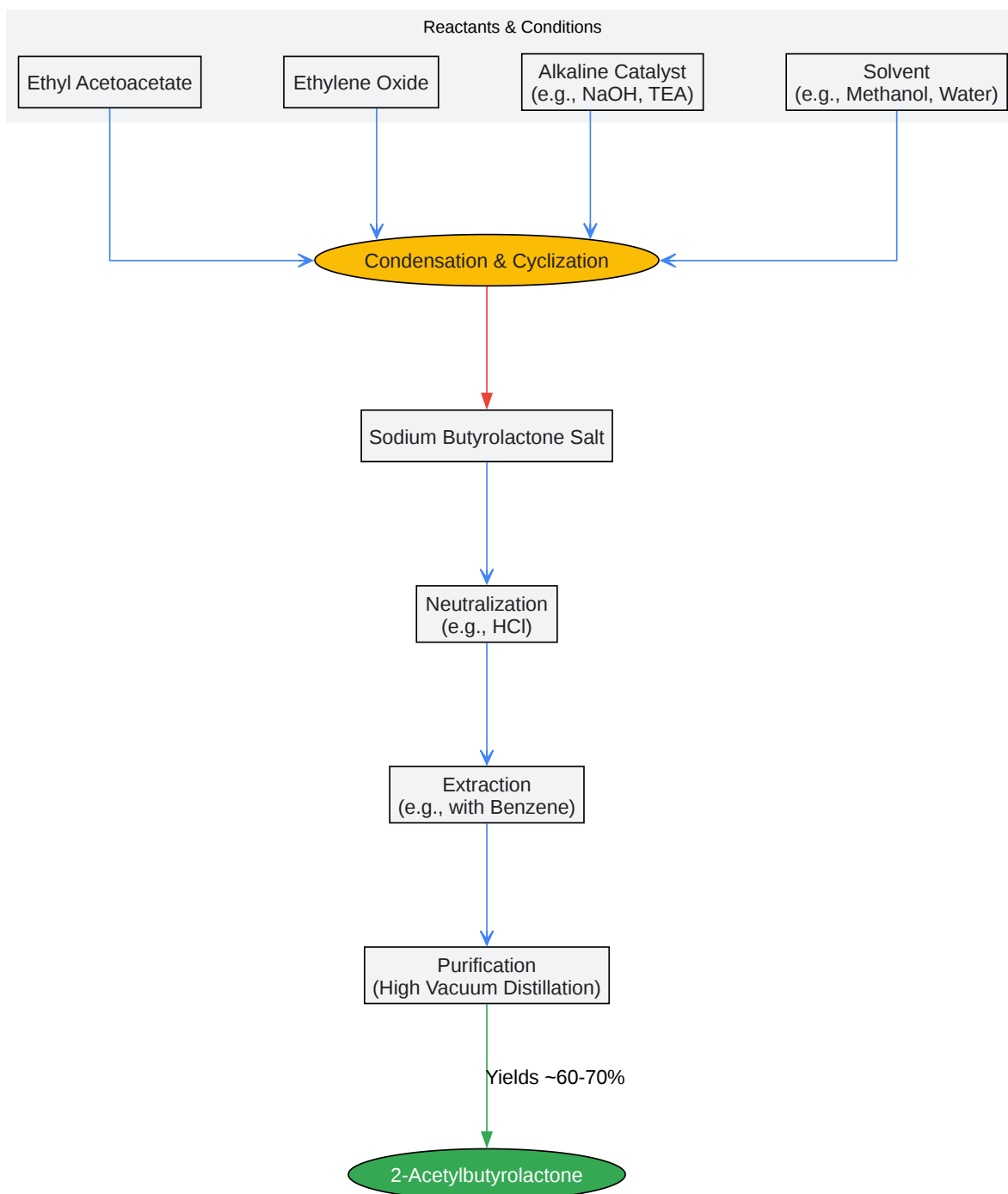
Spectrum Type	Key Features / Peaks	Reference
^1H NMR	Data available in spectral databases.	[11]
^{13}C NMR	Data available in spectral databases.	[5][12]
IR (Infrared)	Data available, typically showing strong carbonyl (C=O) stretching bands for the ketone and lactone groups.	[5]
MS (Mass Spectrometry)	Molecular Ion Peak (M^+) expected at $m/z = 128$.	[13]

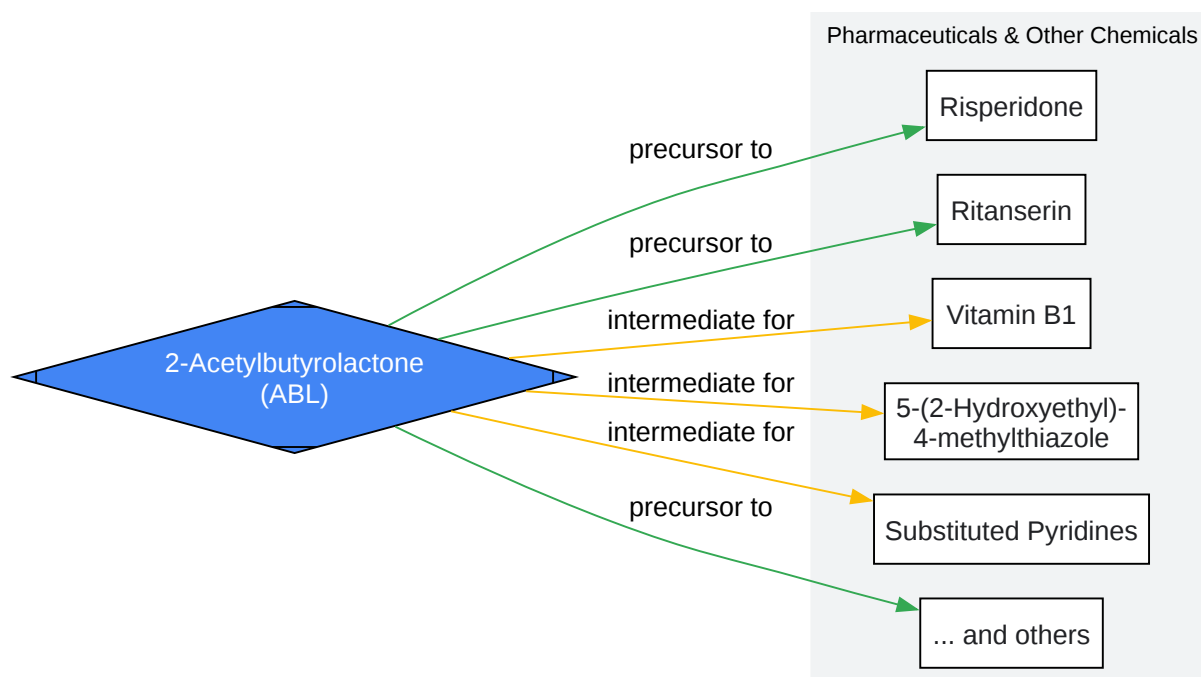
Synthesis of 2-Acetylbutyrolactone

Several methods for the synthesis of **2-acetylbutyrolactone** have been reported. The most common industrial methods involve either the condensation of γ -butyrolactone with an acetate ester or the reaction of ethyl acetoacetate with ethylene oxide.

This is a widely used and industrially feasible method.[4] It involves a Claisen condensation reaction between γ -butyrolactone and an ester of acetic acid, such as ethyl acetate or methyl acetate, in the presence of a strong base like sodium methoxide or sodium ethoxide.[1][4][14] The reaction mechanism involves the formation of a carbanion from γ -butyrolactone under strongly alkaline conditions, which then reacts with the acetic acid ester.[15][16]







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